4'-Fluorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside
CAS No.:
Cat. No.: VC16537509
Molecular Formula: C20H24FNO9
Molecular Weight: 441.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H24FNO9 |
|---|---|
| Molecular Weight | 441.4 g/mol |
| IUPAC Name | [5-acetamido-3,4-diacetyloxy-6-(4-fluorophenoxy)oxan-2-yl]methyl acetate |
| Standard InChI | InChI=1S/C20H24FNO9/c1-10(23)22-17-19(29-13(4)26)18(28-12(3)25)16(9-27-11(2)24)31-20(17)30-15-7-5-14(21)6-8-15/h5-8,16-20H,9H2,1-4H3,(H,22,23) |
| Standard InChI Key | YSRAKFCQVMGVNH-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)F)COC(=O)C)OC(=O)C)OC(=O)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates a β-D-glucopyranose backbone with three acetyl groups (3-, 4-, and 6-O-acetyl), a 2-acetamido substituent, and a 4'-fluorophenyl moiety linked via an O-glycosidic bond. The fluorine atom at the para position of the phenyl group introduces electronic effects that modulate reactivity and solubility .
Key structural features:
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β-Anomeric configuration: Ensures stereochemical fidelity in glycosylation reactions.
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Acetyl protections: Stabilize the sugar core during synthetic manipulations.
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4'-Fluorophenyl group: Enhances lipophilicity and influences intermolecular interactions.
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₂₀H₂₄FNO₉ | |
| Molecular weight | 441.404 g/mol | |
| Exact mass | 441.144 Da | |
| PSA (Polar Surface Area) | 126.46 Ų | |
| LogP (Partition coefficient) | 1.251 |
The elevated LogP value reflects moderate lipophilicity, attributed to the acetyl and fluorophenyl groups. The polar surface area, dominated by carbohydrate hydroxyls and acetamido functionalities, suggests solubility in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile .
Synthetic Methodologies
Glycosylation Strategies
The synthesis of 4'-fluorophenyl GlcNAc derivatives typically employs glycosyl donors activated under Koenigs-Knorr conditions. A pivotal study in the Canadian Journal of Chemistry (1991) detailed the condensation of a glucosamine-derived bromide with 4-fluorophenol, yielding the target compound in ~78% efficiency .
Reaction scheme:
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Donor preparation: 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl bromide is generated from peracetylated GlcNAc via HBr/acetic acid treatment.
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Glycosylation: The bromide reacts with 4-fluorophenol in benzene, catalyzed by mercuric cyanide (Hg(CN)₂), to form the β-glycosidic linkage .
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Workup: Chromatographic purification isolates the product, with characterization via -NMR and mass spectrometry .
Critical parameters:
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Solvent system: Benzene or nitromethane enhances donor reactivity.
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Catalyst: Hg(CN)₂ facilitates bromide displacement while minimizing side reactions.
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Temperature: Reflux conditions (~80°C) accelerate the reaction .
Comparative Analysis of Protecting Groups
Studies on analogous glucosamine derivatives highlight the role of acetyl groups in stabilizing intermediates. For instance, Pudelko et al. (2010) demonstrated that tri-O-acetyl protections prevent undesired side reactions during glycosylations, whereas alternative groups like phthaloyl (Phth) require harsher deprotection conditions . The acetyl strategy adopted for this compound ensures compatibility with Fmoc-based solid-phase peptide synthesis (SPPS), enabling its integration into glycopeptides .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- and -NMR spectra provide definitive evidence of the β-configuration and substituent positions:
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Anomeric proton: A doublet at δ ~4.8 ppm ( = 8–10 Hz) confirms the β-linkage .
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Fluorophenyl signals: Aromatic protons appear as a doublet of doublets (δ ~7.0–7.3 ppm), with -NMR showing a singlet at δ ~-115 ppm .
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Acetyl groups: Three singlet methyl resonances (δ ~2.0–2.1 ppm) and corresponding carbonyl carbons (δ ~169–171 ppm) .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) validates the molecular formula, with the [M+H]⁺ ion observed at m/z 442.151 (calc. 442.151) . Fragmentation patterns reveal sequential loss of acetyl groups (-60 Da) and the fluorophenyl moiety (-95 Da) .
Applications in Glycochemistry
Building Block for Oligosaccharide Synthesis
The compound serves as a glycosyl donor or acceptor in oligosaccharide assembly. For example, Osborn et al. (1999) utilized similar acetylated GlcNAc derivatives to construct β-(1→3)- and β-(1→4)-linked disaccharides, underscoring its utility in generating biologically relevant glycans . The fluorophenyl group’s electron-withdrawing effect can modulate glycosylation kinetics, favoring stereoselective β-linkage formation .
Glycopeptide Synthesis
In SPPS, the acetyl protections are selectively removed post-incorporation to expose hydroxyl groups for further elongation. Sarkar et al. (2011) highlighted the compatibility of acetylated GlcNAc derivatives with Fmoc chemistry, enabling the synthesis of mucin-type glycopeptides . The fluorophenyl moiety’s hydrophobicity aids in chromatographic purification of glycoconjugates .
Future Perspectives
Drug Discovery
The fluorophenyl group’s metabolic stability and bioavailability make this compound a candidate for prodrug design. Functionalization at the 4'-position could yield targeted glycosidase inhibitors or antimicrobial agents.
Chemical Biology Probes
Site-specific incorporation into glycoproteins via SPPS could enable studies of glycan-mediated interactions in immune recognition or pathogen adhesion.
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